molecular formula C21H13N3O2S B12483100 4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

Cat. No.: B12483100
M. Wt: 371.4 g/mol
InChI Key: BIEGBYKJUKRJHB-UHFFFAOYSA-N
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Description

4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE is a complex organic compound that features a benzodioxole moiety fused with a thienopyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Properties

Molecular Formula

C21H13N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C21H13N3O2S/c22-10-12-1-3-13(4-2-12)20-19(23)15-6-7-16(24-21(15)27-20)14-5-8-17-18(9-14)26-11-25-17/h1-9H,11,23H2

InChI Key

BIEGBYKJUKRJHB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C5=CC=C(C=C5)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE typically involves multiple steps, including the formation of the benzodioxole and thienopyridine rings, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling . These reactions are often carried out under inert atmosphere conditions using solvents like toluene or DMF, and bases such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

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